molecular formula C16H20N2O9 B13923480 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13923480
M. Wt: 384.34 g/mol
InChI Key: RLESNPSONVPGAT-NMFUWQPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine nucleoside analog featuring a 3-methyl-2,4-dioxopyrimidin-1-yl base attached to a modified ribose sugar. The sugar moiety is acetylated at the 3' and 4' positions, with an additional acetyl group on the 2'-hydroxymethyl group. Such structural modifications are common in prodrug strategies to enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C16H20N2O9

Molecular Weight

384.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H20N2O9/c1-8(19)24-7-11-13(25-9(2)20)14(26-10(3)21)15(27-11)18-6-5-12(22)17(4)16(18)23/h5-6,11,13-15H,7H2,1-4H3/t11-,13-,14-,15-/m1/s1

InChI Key

RLESNPSONVPGAT-NMFUWQPSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Uridine Triacetate primarily involves the selective acetylation of uridine's hydroxyl groups. The process includes:

  • Protection of the nucleobase if necessary
  • Acetylation of the ribose hydroxyl groups using acetic anhydride or acetyl chloride
  • Purification by crystallization or chromatography

The key challenge is achieving selective acetylation at the 3, 4, and 5 positions without degrading the pyrimidine base.

Detailed Preparation Protocol

Based on literature and pharmaceutical preparation standards:

Step Reagents/Conditions Description
1. Starting Material Uridine (free nucleoside) Purified uridine is used as the substrate.
2. Acetylation Agent Acetic anhydride (Ac2O) or acetyl chloride Used to acetylate hydroxyl groups on the ribose ring.
3. Catalyst/Base Pyridine or triethylamine Acts as a base to absorb generated acid and catalyze acetylation.
4. Reaction Conditions Stirring at 0–25 °C for several hours Controlled temperature prevents decomposition.
5. Workup Quenching with water, extraction Removes excess reagents and byproducts.
6. Purification Recrystallization from suitable solvents (e.g., petroleum ether/ethyl acetate) Obtains pure Uridine Triacetate crystals.

This method is consistent with the preparation of acetylated nucleosides as described in pharmaceutical chemistry protocols.

Example Preparation from Literature

  • A typical preparation involves dissolving uridine in pyridine, followed by dropwise addition of acetic anhydride at 0 °C.
  • The mixture is stirred for 3–5 hours at room temperature.
  • The reaction is quenched with ice water, and the product precipitates.
  • The solid is filtered, washed, and recrystallized to yield Uridine Triacetate with high purity.

Analytical and Quality Control Data

Chromatographic Analysis

  • High-performance liquid chromatography (HPLC) is the standard method for purity and assay determination.
  • Stock solutions of Uridine Triacetate are prepared by dissolving accurately weighed samples in diluents (e.g., water/acetonitrile mixtures).
  • Calibration curves are constructed by injecting known concentrations (e.g., 10–14 ppm) and plotting peak area versus concentration.
  • Limits of detection (LOD) and quantification (LOQ) have been reported as approximately 0.5853 µg/mL and 1.7738 µg/mL, respectively, indicating high sensitivity of the method.

Stability and Purity

  • The compound is stable under controlled conditions and shows characteristic retention times in HPLC.
  • Purity is confirmed by spectral methods including IR, 1H-NMR, and mass spectrometry, which verify the presence of acetyl groups and the intact pyrimidine base.

Comparative Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material Uridine Commercially available
Acetylation reagent Acetic anhydride Common acetylating agent
Catalyst/base Pyridine or triethylamine Neutralizes acetic acid formed
Temperature 0–25 °C Prevents degradation
Reaction time 3–7 hours Ensures complete acetylation
Purification method Recrystallization from petroleum ether/ethyl acetate Yields high purity crystals
Analytical technique HPLC, IR, NMR, MS For quality control
LOD (HPLC) ~0.5853 µg/mL Sensitivity for detection
LOQ (HPLC) ~1.7738 µg/mL Quantification limit

Research Findings and Applications

  • The acetylation of uridine to form Uridine Triacetate enhances the compound’s stability and bioavailability, making it suitable for pharmaceutical formulations.
  • The preparation method is reproducible and scalable, suitable for industrial production.
  • Analytical methods developed ensure precise quality control, essential for regulatory compliance.
  • Research also indicates that similar acetylated pyrimidine derivatives can be synthesized using analogous methods, with variations in substituents to tailor biological activity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated derivatives, oxidized pyrimidine compounds, and substituted nucleosides .

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleoside analogs .

Biology

Biologically, this compound is studied for its role in nucleic acid metabolism. It is used in research to understand the mechanisms of DNA and RNA synthesis and repair .

Medicine

In medicine, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs .

Industry

Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. It acts as a nucleoside analog, interfering with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Substituents (Pyrimidine) Sugar Modifications Molecular Weight LogP Hydrogen Bond Acceptors/Donors Key Applications/Properties Reference
Target: [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate 3-Methyl 3',4',2'-triacetylated ~406.3 (estimated) ~-0.27* 9 acceptors, 1 donor Prodrug design, enhanced lipophilicity Estimated
[(2R,3R,4R,5R)-3,4-Bis(acetyloxy)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate () 5-Bromo 3',4',2'-triacetylated 449.21 -0.27 9 acceptors, 1 donor Potential antiviral (bromo analogs inhibit polymerases)
2-[[(2R,3S,4R,5R)-5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid () 5-Fluoro 2'-methoxyacetic acid, no acetylation 320.23 Not reported 8 acceptors, 4 donors Antimetabolite (fluoro substituents enhance binding)
(3R,5R)-5-(5-Methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl dihydrogen phosphate () 5-Methyl 3'-phosphate, no acetylation 292.19 Not reported 7 acceptors, 3 donors Improved solubility (phosphate prodrug)
3'-O-Acetyl-4-thiothymidine () Thymine (5-methyl) 3'-acetyl, 4-thio substitution ~298.3 Not reported 7 acceptors, 2 donors Antiviral (thiocarbonyl enhances stability)

*Estimated based on ’s LogP (-0.27) and structural similarity.

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (Br, F) : Bromo and fluoro substituents () increase electrophilicity, enhancing interactions with viral polymerases or DNA repair enzymes. The bromo analog’s higher molecular weight (449 vs. ~406) may reduce cellular uptake but improve target binding .
  • Methyl Group (Target Compound) : The 3-methyl group may sterically hinder enzyme binding compared to halogens but could reduce toxicity by avoiding reactive intermediates .

Phosphate/Thio Modifications: and highlight phosphate or thio substitutions to modulate solubility and metabolic activation. Phosphate groups enhance water solubility but require enzymatic cleavage for activity .

ADMET Properties: The bromo analog () complies with Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors <5), suggesting oral bioavailability. Its LogD (-0.27 at pH 7.4) indicates moderate lipophilicity, balancing absorption and excretion . The target compound’s acetyl groups likely reduce hydrogen-bond donors (1 vs. 4 in ), further improving membrane permeability .

Biological Activity

The compound [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Basic Information

  • Chemical Formula : C15H19N3O9
  • Molecular Weight : 385.33 g/mol
  • CAS Number : 35460-36-7

Structural Characteristics

The compound features a pyrimidine ring and an oxolane structure, which contribute to its biological interactions. The presence of acetoxy groups enhances its solubility and bioavailability.

Research indicates that this compound may act as a nucleoside analog. Its incorporation into nucleic acids could interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects. This mechanism is similar to other nucleoside analogs that have been studied for their therapeutic efficacy against various diseases .

Antiviral Activity

Preliminary studies suggest that the compound exhibits antiviral properties. In vitro assays have demonstrated its effectiveness against certain viral strains by inhibiting viral replication. The specific pathways involved in this activity are still under investigation but may involve the disruption of viral RNA synthesis .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further research in oncology. It has shown promise in preliminary studies for inhibiting cancer cell proliferation in various tumor types. The exact mechanisms may involve apoptosis induction and cell cycle arrest .

Study 1: Antiviral Efficacy

A study conducted on the antiviral activity of the compound revealed that it significantly reduced viral load in infected cell cultures. The study utilized various concentrations of the compound and reported a dose-dependent response in viral inhibition.

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate was tested against breast cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeEffect ObservedReference
AntiviralInhibition of viral replication
AnticancerReduced cell viability
MechanismNucleic acid incorporation

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